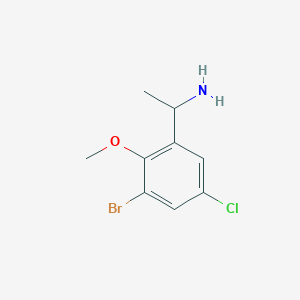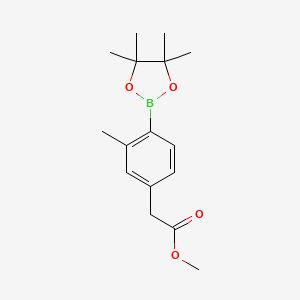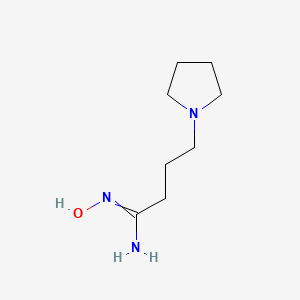![molecular formula C14H13ClO B3163802 (3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 885963-16-6](/img/structure/B3163802.png)
(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol
Overview
Description
(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol, or CMBM, is a chemical compound with a wide range of uses in the scientific and medical fields. CMBM has the molecular formula C12H11ClO and is a colorless solid. It is a derivative of biphenyl, and is used as a starting material for the synthesis of various compounds. CMBM is also used as an intermediate for the manufacture of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of CMBM is not fully understood. However, it is believed to involve the formation of a reactive intermediate, such as an acylium ion, which can then react with a nucleophile, such as an alcohol or an amine. This reaction results in the formation of a new compound, such as an ester or an amide.
Biochemical and Physiological Effects
CMBM has been studied for its potential biochemical and physiological effects. Studies have shown that CMBM has a number of beneficial effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. In addition, CMBM has been shown to have an inhibitory effect on the growth of bacteria and fungi, as well as an inhibitory effect on the growth of cancer cells.
Advantages and Limitations for Lab Experiments
CMBM has several advantages and limitations for use in laboratory experiments. One of the main advantages of CMBM is its low cost and availability. In addition, CMBM is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. However, CMBM is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of CMBM. One possible direction is the development of new pharmaceuticals and agrochemicals using CMBM as a starting material. In addition, CMBM could be used in the synthesis of new dyes, pigments, and optical brighteners. Finally, further research into the biochemical and physiological effects of CMBM could lead to new treatments for a variety of diseases.
Scientific Research Applications
CMBM has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, CMBM is used in the synthesis of dyes, pigments, and optical brighteners.
properties
IUPAC Name |
[3-(3-chloro-4-methylphenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRCMLSESZNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680138 | |
| Record name | (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885963-16-6 | |
| Record name | (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B3163750.png)
![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3163759.png)
![4-fluoro-N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylbenzamide](/img/structure/B3163768.png)

![{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)
![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)




